4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide
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Overview
Description
4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s .
Preparation Methods
The synthesis of 4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium . This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium . The structures of the synthesized derivatives are confirmed using spectroscopic techniques such as IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with alkyl or aralkyl halides.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, sulfonamides generally can undergo these types of reactions under appropriate conditions.
Common Reagents and Conditions: Lithium hydride and N,N-dimethylformamide are commonly used in the synthesis of its derivatives.
Major Products: The major products formed from these reactions are various N-substituted derivatives of the original compound.
Scientific Research Applications
4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide involves the inhibition of cholinesterase enzymes . By inhibiting these enzymes, the compound can potentially improve cognitive function in patients with Alzheimer’s disease . The molecular targets include cholinesterase enzymes, and the pathways involved are related to the inhibition of enzyme activity, which prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
4-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]benzenesulfonamide can be compared with other sulfonamides such as:
- Sulfamonomethoxine
- Sulfadimethoxine
- Sulfisoxazole
- Sulfadiazine
These compounds share similar antibacterial properties but differ in their specific applications and efficacy. The uniqueness of this compound lies in its potential therapeutic application for Alzheimer’s disease, which is not a common feature among other sulfonamides .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c16-22(18,19)13-4-2-12(3-5-13)17-10-11-1-6-14-15(9-11)21-8-7-20-14/h1-6,9,17H,7-8,10H2,(H2,16,18,19) |
InChI Key |
NRVFUVHZJDFPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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